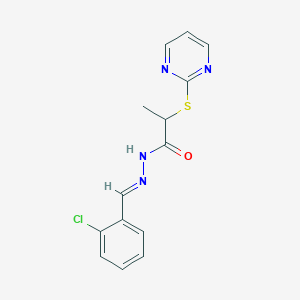
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide, also known as CBPR, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the cell. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression in cells.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as the replication of viral particles. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is its wide range of potential applications in scientific research. It has been shown to exhibit various properties that may be useful in the development of new drugs and diagnostic tools. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide. One potential direction is the development of new drugs based on the structure of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has shown promising results in various fields of research, and its structure may serve as a template for the development of new drugs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide and its potential applications in scientific research. Finally, the development of new methods for the synthesis and purification of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide may lead to improved yields and purity, making it more accessible to researchers.
Synthesis Methods
The synthesis of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide involves the reaction of 2-chlorobenzaldehyde with 2-pyrimidinylthioacetic acid hydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide in its pure form. This synthesis method has been reported to yield high purity and high yield of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide.
Scientific Research Applications
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-10(21-14-16-7-4-8-17-14)13(20)19-18-9-11-5-2-3-6-12(11)15/h2-10H,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZABVFPGWEQSM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)


![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)


![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)